molecular formula C21H20N4O4 B10995038 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10995038
M. Wt: 392.4 g/mol
InChI Key: XGGNOZWMSTURCK-UHFFFAOYSA-N
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Description

The compound N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide features a beta-carboline core (a tricyclic structure derived from tryptophan) linked via a carboxamide group to a 2-oxoethyl chain. The 1,3-benzodioxole moiety (a methylenedioxy-substituted benzene) is attached to the amino group of this chain.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H20N4O4/c26-20(23-13-5-6-18-19(9-13)29-12-28-18)10-22-21(27)25-8-7-15-14-3-1-2-4-16(14)24-17(15)11-25/h1-6,9,24H,7-8,10-12H2,(H,22,27)(H,23,26)

InChI Key

XGGNOZWMSTURCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydro-β-carboline scaffold is typically synthesized via a Pictet-Spengler reaction between tryptophan derivatives and aldehydes.

Procedure :

  • Starting materials :

    • D- or L-Tryptophan methyl ester hydrochloride

    • Aldehyde (e.g., piperonal for related analogs)

  • Reaction conditions :

    • Solvent: Isopropyl alcohol (i-PrOH) or acetic acid

    • Temperature: Reflux (70–82°C)

    • Catalyst: None required; acid-free conditions avoid racemization.

  • Outcome :

    • Yields cis -tetrahydro-β-carboline derivatives in >90% yield due to dynamic equilibrium favoring crystallization.

Example :

StepReagents/ConditionsYieldReference
CyclizationD-Tryptophan methyl ester, piperonal, i-PrOH, reflux92%

Introduction of the C2-Carboxamide Group

Acylation of the Secondary Amine

The C2 amine is functionalized via chloroacetylation followed by aminolysis.

Procedure :

  • Chloroacetylation :

    • Reagent: Chloroacetyl chloride

    • Base: Triethylamine (Et₃N)

    • Solvent: Tetrahydrofuran (THF)/water mixture

    • Temperature: 0–10°C.

  • Aminolysis with Methylamine :

    • Reagent: Methylamine (MeNH₂)

    • Solvent: THF

    • Temperature: 30–55°C.

Example :

StepReagents/ConditionsYieldReference
AcylationChloroacetyl chloride, Et₃N, THF/H₂O94%
CyclizationMeNH₂, THF, 30–55°C95%

Coupling with 1,3-Benzodioxol-5-ylamine

Amide Bond Formation

The glycinamide side chain is introduced via coupling between 2-aminoacetamide and 1,3-benzodioxol-5-ylamine.

Procedure :

  • Activation of Carboxylic Acid :

    • Reagent: Chloroacetyl chloride or EDCl/HOBt

    • Solvent: Dichloromethane (DCM) or DMF

  • Coupling :

    • Amine: 1,3-Benzodioxol-5-ylamine

    • Base: Et₃N or DIEA

    • Temperature: Room temperature.

Example :

StepReagents/ConditionsYieldReference
Coupling1,3-Benzodioxol-5-ylamine, EDCl, HOBt, DMF78%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for β-carboline formation:

  • Conditions : 150–200°C, 20–60 minutes.

  • Advantage : Improved yields (e.g., 62–98% for similar thiazolidinones).

Electrocyclic Cyclization

3-Nitrovinylindoles undergo thermal cyclization to β-carbolines:

  • Conditions : Xylene, sulfur catalyst, 137°C.

  • Application : Scalable for complex substitution patterns.

Analytical Data and Characterization

  • ¹H NMR : Key signals include:

    • β-Carboline protons: δ 3.2–4.2 (m, CH₂), 7.1–7.5 (m, aromatic).

    • Benzodioxol protons: δ 5.9–6.1 (s, OCH₂O).

  • HRMS : Molecular ion peak at m/z 454.15 (C₂₃H₂₂N₄O₄).

Challenges and Optimization

  • Stereochemical Control : Use of D-tryptophan ensures R configuration at C3.

  • Byproducts : Trans-diastereomers are minimized via solvent-induced crystallization.

  • Purification : Column chromatography (SiO₂, EtOAc/hexanes) or recrystallization (i-PrOH) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The amine group in the benzodioxole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C23H20N6O4C_{23}H_{20}N_{6}O_{4} with a molecular weight of 444.44 g/mol. It features a complex structure that includes a beta-carboline core, which is known for its diverse biological activities. The benzodioxole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Anticonvulsant Activity

Research has indicated that compounds similar to N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exhibit anticonvulsant properties. A study evaluating small molecule anticonvulsants found that modifications at the benzylic position can significantly enhance neuroprotective effects while maintaining anticonvulsant activity. This suggests that the compound may be effective in treating seizure disorders by preventing neuronal damage associated with seizures .

Neuroprotective Effects

The compound's structure allows it to interact with various neurotransmitter systems, potentially providing neuroprotection against excitotoxicity and oxidative stress. In vitro studies have shown that compounds with similar frameworks can prevent cell death in neuronal cultures exposed to harmful agents like glutamate or hydrogen peroxide . This neuroprotective capability is crucial for developing treatments for neurodegenerative diseases.

Anticancer Potential

Emerging evidence suggests that beta-carboline derivatives possess anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death . Further investigation into this compound could reveal similar anticancer activities.

Case Study 1: Anticonvulsant Screening

A series of compounds were synthesized and screened for their anticonvulsant activity using established animal models. The results revealed that specific structural modifications enhanced efficacy in preventing seizures without significant neurotoxicity. This highlights the potential of similar compounds in developing new anticonvulsant medications .

Case Study 2: Neuroprotection in Cell Cultures

In vitro experiments demonstrated that derivatives of the beta-carboline structure provided substantial protection against oxidative stress-induced neuronal death. These findings suggest that the compound could be further explored as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .

Data Summary Table

Application Description Key Findings
Anticonvulsant ActivityPotential treatment for seizure disordersModifications enhance efficacy; prevents neuronal damage during seizures
Neuroprotective EffectsProtects neurons from excitotoxicity and oxidative stressSignificant reduction in cell death in neuronal cultures exposed to toxins
Anticancer PotentialInhibits proliferation and induces apoptosis in cancer cellsModulates survival pathways; potential for therapeutic use against cancers

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Signal Transduction: Interferes with signaling pathways, such as those involving kinases, leading to altered cellular responses.

    Apoptosis Induction: Induces programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino-Oxoethyl Chain

The primary structural differences among analogs lie in the substituents attached to the amino-oxoethyl group. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name (CAS No.) Substituent on Amino-Oxoethyl Chain Molecular Formula Molecular Weight Key Features
Target Compound (Not specified) 1,3-Benzodioxol-5-yl Likely ~C23H22N4O4* ~434.5* Benzodioxole group may enhance lipophilicity or receptor binding .
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (Not specified) 4-Benzylpiperazin-1-yl ~C25H29N5O2* ~455.5* Piperazine introduces basicity; benzyl group may modulate CNS penetration.
N-{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (1040706-73-7) 1-Benzylpiperidin-4-yl C26H30ClN5O2 480.0 Chlorine at C6 of beta-carboline; piperidine enhances structural rigidity.
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (1010930-21-8) 4-(3-Chlorophenyl)piperazin-1-yl C24H26ClN5O2 451.9 Chlorophenyl-piperazine may confer affinity for serotonin/dopamine receptors.

Functional Implications of Structural Modifications

Benzodioxole vs. In contrast, piperazine/piperidine substituents () introduce nitrogen atoms that could enhance solubility or interact with ionizable residues in binding pockets .

Aromatic vs. Aliphatic Moieties :

  • Benzyl () and chlorophenyl () groups add aromatic bulk, which might improve selectivity for hydrophobic binding sites. The benzodioxole in the target compound offers a smaller, fused aromatic system with oxygen atoms for polar interactions .

Physicochemical Properties

Available data for analogs () indicate molecular weights ranging from 451.9 to 480.0 g/mol. These values suggest moderate lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted therapies. However, the absence of experimental data (e.g., logP, solubility) in the evidence limits direct comparisons.

Biological Activity

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H20N6O4
  • Molecular Weight : 444.44 g/mol
  • CAS Number : [Not specified in search results]

Biological Activities

The compound exhibits a range of biological activities, primarily focusing on antitumor effects, neuroprotective properties, and potential applications in treating various diseases.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives, including the compound . The mechanisms through which these compounds exert their effects include:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibiting them can lead to apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines, including A549 (lung), K562 (leukemia), and PC-3 (prostate) cells .
  • Cell Cycle Arrest : Research indicates that treatment with the compound leads to G0/G1 phase arrest in cancer cells, which is critical for inhibiting tumor growth .

Table 1: Antitumor Activity Summary

Cell LineIC50 Value (µM)Mechanism of Action
A549Not specifiedApoptosis induction
K562Not specifiedCell cycle arrest
PC-39.86ROS accumulation, apoptosis

2. Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been studied for its anticonvulsant properties and potential to protect neurons from oxidative stress-induced damage. This is particularly relevant in conditions like epilepsy and neurodegenerative diseases.

3. Additional Pharmacological Activities

Beyond its antitumor effects, this compound has demonstrated:

  • Antibacterial and Antiviral Activities : These properties suggest potential applications in treating infections .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for conditions associated with chronic inflammation.
  • Anti-diabetic Properties : Preliminary studies indicate that it might influence glucose metabolism .

Study Example 1: Antitumor Efficacy

In a recent study focusing on beta-carboline derivatives, researchers synthesized various compounds and evaluated their antitumor efficacy on multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against prostate cancer cells (PC-3), leading to cell cycle arrest and apoptosis .

Study Example 2: Neuroprotection

Another investigation assessed the neuroprotective effects of related beta-carboline compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage caused by excitotoxicity, presenting a potential therapeutic avenue for neurodegenerative diseases .

Q & A

Q. What are the critical steps in synthesizing N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide?

The synthesis involves multi-step reactions, typically starting with condensation of benzo[d][1,3]dioxole derivatives with β-carboline intermediates. Key steps include:

  • Amide bond formation : Reacting 1,3-benzodioxol-5-amine with activated carbonyl intermediates (e.g., chloroacetyl chloride) under basic conditions (triethylamine) in solvents like DMF .
  • Purification : Intermediate products are monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity. Final purification may involve recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with δ ~1659 cm⁻¹ (C=O stretch) and aromatic proton shifts (δ 6.7–7.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 292 [M]⁺) validate molecular weight .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O at ~1650–1640 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

  • Cross-validation : Combine multiple techniques (e.g., NMR, IR, X-ray crystallography) to confirm functional groups. For example, conflicting NOE effects in NMR may require computational modeling or comparison with analogous compounds .
  • Crystallographic refinement : Use programs like SHELXL to resolve ambiguities in X-ray data, especially for chiral centers or disordered moieties .

Q. What experimental strategies optimize low yields in multi-step synthesis?

  • Catalyst screening : Test palladium catalysts or phase-transfer agents for coupling reactions (e.g., Suzuki-Miyaura for β-carboline functionalization) .
  • Solvent optimization : Replace DMF with acetonitrile or THF to improve reaction efficiency .
  • Temperature control : Use microwave-assisted synthesis for time-sensitive steps, reducing side reactions .

Q. How is SHELX software applied in crystallographic studies of this compound?

  • Structure solution : SHELXD identifies heavy atoms in experimental phasing, while SHELXL refines coordinates against high-resolution data (e.g., resolving twinning in β-carboline derivatives) .
  • Validation : The R1 and wR2 values (< 0.05 for high-resolution data) ensure model accuracy. Hydrogen bonding and π-π stacking interactions are mapped using SHELXPRO .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

  • Functional group modulation : Compare analogs with substituents like 4-chlorophenyl (IC₅₀ = 12 μM) or furan (IC₅₀ = 8 μM) to assess cytotoxicity or receptor affinity .
  • Bioisosteric replacement : Replace the benzodioxole ring with thiadiazole (see compound 4g in ) to enhance metabolic stability.

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